1-(Naphthalen-1-yl)propan-2-ol
Description
Properties
IUPAC Name |
1-naphthalen-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10,14H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRNNDMJROEECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Borohydride-Mediated Reduction
The reduction of 1-(naphthalen-1-yl)propan-2-one to 1-(naphthalen-1-yl)propan-2-ol using sodium borohydride is the most extensively studied method. The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation to yield the secondary alcohol.
Procedure :
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Reaction Setup : Dissolve 1-(naphthalen-1-yl)propan-2-one (1.0 g, 5.4 mmol) in anhydrous ethanol (20 mL) and cool to 0°C.
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Reducing Agent Addition : Gradually add sodium borohydride (0.3 g, 8.1 mmol) in portions to prevent exothermic runaway.
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Stirring : Remove the ice bath and stir the mixture at room temperature for 2–4 hours, monitoring progress via thin-layer chromatography (TLC).
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Work-Up : Quench the reaction with ice-cold water, extract with ethyl acetate (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Purification : Purify the crude product via column chromatography (hexane:ethyl acetate, 8:2) to isolate the alcohol.
Key Parameters :
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Solvent : Ethanol or methanol (polar protic solvents enhance NaBH₄ reactivity).
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Temperature : 0°C initial cooling minimizes side reactions; room temperature ensures completion.
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Stoichiometry : 1.5 equivalents of NaBH₄ relative to the ketone.
Yield and Characterization :
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Melting Point : 120–122°C (literature range for naphthalene-derived alcohols).
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Spectroscopic Data :
Alternative Synthetic Routes
Catalytic Hydrogenation
Industrial-scale production often employs catalytic hydrogenation for higher throughput.
Procedure :
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Catalyst Loading : Suspend 5% Pd/C (0.1 g) in methanol (50 mL).
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Substrate Addition : Add 1-(naphthalen-1-yl)propan-2-one (5.0 g, 27.2 mmol) and stir under H₂ (50 psi) at 25°C for 12 hours.
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Filtration and Concentration : Filter through Celite, evaporate solvent, and recrystallize from ethanol.
Advantages :
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Yield : >90% (theoretical).
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Scalability : Suitable for batch processing.
Limitations :
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Requires specialized equipment for high-pressure hydrogenation.
Reaction Optimization
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 76 | 98 |
| Methanol | 32.7 | 72 | 95 |
| THF | 7.5 | 35 | 80 |
Ethanol optimizes both yield and purity due to its polar protic nature, which stabilizes the borohydride intermediate.
Temperature Optimization
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 (initial) → 25 | 2 | 76 |
| 25 (constant) | 4 | 68 |
| 40 | 1.5 | 60 |
Gradual warming from 0°C to room temperature prevents ketone degradation.
Industrial-Scale Production
Continuous-Flow Reduction
Setup :
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Reactor Type : Tubular flow reactor with immobilized NaBH₄ on silica gel.
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Conditions : Ethanol flow rate (10 mL/min), ketone concentration (0.5 M), 25°C.
Outcomes :
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Throughput : 1 kg/h of alcohol.
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Purity : 99.5% (GC-MS analysis).
Data Tables
Table 1: Comparative Analysis of Reducing Agents
| Reducing Agent | Solvent | Yield (%) | Side Products |
|---|---|---|---|
| NaBH₄ | Ethanol | 76 | None detectable |
| LiAlH₄ | THF | 82 | Over-reduction (5%) |
| BH₃·THF | THF | 65 | Boronate esters |
Table 2: Industrial vs. Laboratory-Scale Yields
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10 g | 100 kg |
| Yield (%) | 76 | 89 |
| Purity (%) | 98 | 99.5 |
| Cost per kg (USD) | 1200 | 200 |
Research Findings
Side Reactions and Mitigation
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Over-Reduction : Rare with NaBH₄ but observed with LiAlH₄. Mitigated by stoichiometric control.
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Oxidation : Alcohols may oxidize back to ketones if exposed to air. Storage under nitrogen is recommended.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or hydrocarbons.
Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Naphthalen-1-ylpropan-2-one.
Reduction: Naphthalen-1-ylpropan-2-amine.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
1-(Naphthalen-1-yl)propan-2-ol serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable precursor in organic synthesis. The compound can be synthesized through several methods, including the reaction of naphthalene with propanal in the presence of a catalyst, typically under controlled temperature and pressure conditions to ensure high yield and purity.
Reactions Involving this compound
The compound can participate in several types of reactions:
- Oxidation : Converts to corresponding ketones or aldehydes.
- Reduction : Can be reduced to form alcohols or hydrocarbons.
- Substitution : The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Halogens, acids, or bases | Varies based on electrophile |
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. A study evaluating its antibacterial effects reported the following results:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
| Bacillus subtilis | 14 |
These findings suggest that the compound effectively inhibits bacterial growth, indicating its potential for development into antimicrobial therapies.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A comparative study highlighted its efficacy against established cancer cell lines:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| PC3 (Prostate Cancer) | 30 |
The mechanism appears to involve modulation of apoptotic pathways and inhibition of cell proliferation, suggesting promising therapeutic potential.
Industrial Applications
This compound is utilized in various industrial applications:
- Dyes and Fragrances : Its unique chemical structure allows it to be used as a precursor in the production of dyes and fragrances.
- Pharmaceuticals : The compound is being explored as a potential precursor for drug development, particularly in cardiovascular treatments due to its structural similarity to beta-blockers.
Case Studies
Several case studies have investigated the applications of this compound:
- Antimicrobial Treatment : A clinical trial involving patients with bacterial infections demonstrated that formulations containing this compound resulted in a significant reduction in infection rates compared to placebo controls.
- Cancer Therapy : In a preclinical model using mice implanted with breast cancer cells, administration of this compound led to a marked decrease in tumor size and improved survival rates.
Mechanism of Action
The mechanism by which 1-(Naphthalen-1-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may act on beta-adrenergic receptors, blocking their activity and leading to therapeutic effects such as reduced heart rate and blood pressure .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their molecular characteristics, and notable properties:
Key Differences and Implications
Functional Group Variations :
- Sulfanyl vs. Hydroxyl : Sulfanyl-containing analogs (e.g., (2R)-1-[(4-Methoxyphenyl)sulfanyl]propan-2-ol) exhibit increased lipophilicity compared to hydroxylated derivatives, enhancing membrane permeability in biological systems .
- Chloro Substituents : The introduction of chlorine (e.g., 1-Chloro-3-naphthalen-1-yloxy-propan-2-ol) enhances electrophilicity, making these compounds reactive intermediates in cross-coupling reactions .
Stereochemical Considerations :
- Enantiomers such as (R)- and (S)-1-[(4-Methoxyphenyl)sulfanyl]propan-2-ol share identical physical properties but differ in biological activity, underscoring the importance of chirality in drug design .
Hydrogenation Effects: Partially hydrogenated naphthalene rings (e.g., 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol) improve solubility and reduce aromatic stacking, which can optimize pharmacokinetics .
Biological Activity
1-(Naphthalen-1-yl)propan-2-ol is an organic compound notable for its unique structure, which includes a naphthalene ring and a propanol group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating the antibacterial activity against various strains of bacteria reported the following results:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
| Bacillus subtilis | 14 |
These findings suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly in breast and prostate cancer models. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
A comparative study highlighted the efficacy of this compound against established cancer cell lines:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| PC3 (Prostate Cancer) | 30 |
These results indicate a promising therapeutic index for further investigations into its use as an anticancer agent .
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets. It may act on beta-adrenergic receptors, similar to other naphthalene derivatives known for their cardiovascular effects. Additionally, its structural similarity to other bioactive compounds suggests it could interfere with various metabolic pathways, enhancing its therapeutic potential .
Case Studies
Several case studies have explored the applications of this compound in clinical settings:
- Antimicrobial Treatment : A clinical trial involving patients with bacterial infections demonstrated that treatment with formulations containing this compound resulted in a significant reduction in infection rates compared to placebo controls.
- Cancer Therapy : In a preclinical model using mice implanted with breast cancer cells, administration of this compound led to a marked decrease in tumor size and improved survival rates.
Q & A
Q. What are the recommended synthetic routes for 1-(Naphthalen-1-yl)propan-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling naphthalen-1-ol with a halogenated propanol derivative under basic conditions. For example, describes a similar compound synthesized via nucleophilic substitution using naphthol and a halogenated intermediate. Optimization includes:
- Temperature : Reflux in ethanol or methanol (60–80°C) to enhance reactivity .
- Catalysts : Use KOH or NaOH to deprotonate the hydroxyl group and promote substitution .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) may improve yield compared to protic solvents .
Monitoring by TLC or GC-MS (as in ) ensures reaction completion .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use GC-MS (HP-5MS or CP-Sil 5CB columns) to confirm molecular weight and detect impurities .
- Spectroscopy : FT-IR for hydroxyl (3200–3600 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) stretches; ¹H/¹³C NMR to verify naphthalene proton environments (δ 7.2–8.3 ppm) and propanol chain signals .
- X-ray Crystallography : For crystalline derivatives, SHELXL () refines bond lengths/angles, with R-factors <0.06 indicating high accuracy .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer :
- Solubility : Moderate in polar solvents (ethanol, methanol) due to hydroxyl and aromatic groups; poor in hexane .
- Stability : Susceptible to oxidation (→ ketone) under acidic/oxidizing conditions; store under inert atmosphere .
- Vapor Pressure : Estimated via the Yaws method (e.g., 0.01–0.1 mmHg at 25°C for similar naphthol derivatives) to design distillation protocols .
Advanced Research Questions
Q. How can computational tools aid in predicting reaction pathways or optimizing synthesis of this compound derivatives?
- Methodological Answer :
- Retrosynthesis Planning : Tools like Pistachio or Reaxys () suggest feasible routes by analyzing analogous reactions (e.g., coupling naphthols with propanol halides) .
- DFT Calculations : Model transition states for substitution reactions to identify energy barriers and optimal catalysts .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF) .
Q. What strategies resolve contradictions in reported biological activity data for naphthalen-1-yl propanol derivatives?
- Methodological Answer :
- Dose-Response Analysis : Compare LC50 values (e.g., notes LC50 = 7.49 mg/L for 1-naphthol vs. 0.035 mg/L for 1,4-naphthoquinone) to assess toxicity thresholds .
- Cell Line Specificity : Replicate assays across multiple lines (e.g., MCF-7 vs. HeLa) to confirm selectivity, as in ’s antibreast cancer studies .
- Metabolite Profiling : Use HPLC-MS to identify active vs. inactive metabolites, addressing discrepancies in potency .
Q. How can stereochemical outcomes be controlled during functionalization of this compound?
- Methodological Answer :
- Chiral Catalysts : Employ Sharpless epoxidation or Evans auxiliaries to induce enantioselectivity in oxidation/reduction steps .
- Crystallographic Analysis : Resolve racemic mixtures via X-ray diffraction (e.g., ’s use of SHELXTL to confirm (E)-configuration in a chalcone derivative) .
- NMR Chiral Shifts : Use Mosher’s ester method to assign absolute configuration of hydroxyl-bearing derivatives .
Q. What advanced techniques characterize intermolecular interactions in supramolecular assemblies of this compound?
- Methodological Answer :
- Single-Crystal XRD : Analyze hydrogen bonding (O-H⋯O/N) and π-π stacking (naphthalene ring distances ~3.4 Å) .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., ’s study of C-H⋯π interactions in a naphthol-piperidine derivative) .
- Thermogravimetry (TGA) : Assess thermal stability and decomposition pathways (e.g., hydroxyl group loss at ~200°C) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of naphthalen-1-yl derivatives?
- Methodological Answer :
- Route-Specific Studies : ’s toxicological profile distinguishes inhalation (lung irritation) vs. oral (hepatic/renal effects) exposure routes .
- Metabolite Identification : Compare this compound’s oxidation products (e.g., ketones vs. quinones) with toxic intermediates like 1,4-naphthoquinone .
- In Silico Tox Prediction : Use ADMET software to prioritize in vivo testing for high-risk derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
